molecular formula C5H6ClF5O2S B6161847 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride CAS No. 212190-21-1

4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride

Cat. No.: B6161847
CAS No.: 212190-21-1
M. Wt: 260.6
InChI Key:
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Description

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride is a fluorinated organic compound It is characterized by the presence of five fluorine atoms attached to the pentane chain and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4,5,5,5-pentafluoropentanol with thionyl chloride (SOCl2) under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods

In industrial settings, the production of 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction with thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the preparation of the sulfonyl chloride group.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its highly reactive sulfonyl chloride group and the electron-withdrawing effects of the five fluorine atoms. This combination imparts distinct reactivity and stability characteristics, making it valuable in specialized chemical syntheses and applications .

Properties

CAS No.

212190-21-1

Molecular Formula

C5H6ClF5O2S

Molecular Weight

260.6

Purity

95

Origin of Product

United States

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